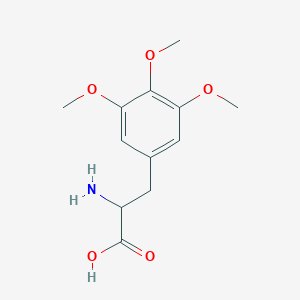
Di-t-butylacetylene
Descripción general
Descripción
Di-t-butylacetylene, also known as 2,2,5,5-tetramethyl-2-hexyne, is an organic compound with the molecular formula C10H18. It is characterized by the presence of two tert-butyl groups attached to a central acetylene (triple-bonded carbon) unit. This compound is notable for its unique structure, which imparts distinct chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Di-t-butylacetylene can be synthesized through various methods. One common approach involves the reaction of tert-butylacetylene with a strong base, such as sodium amide, in liquid ammonia. The reaction proceeds as follows:
(tert-C4H9)C≡CH+NaNH2→(tert-C4H9)C≡CNa+NH3
The resulting sodium acetylide is then treated with a tert-butyl halide to yield this compound:
(tert-C4H9)C≡CNa+(tert-C4H9)X→(tert-C4H9)C≡C(tert-C4H9)+NaX
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions: Di-t-butylacetylene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or ozone to form corresponding diketones or carboxylic acids.
Reduction: Reduction of this compound can be achieved using hydrogenation catalysts like palladium on carbon, leading to the formation of di-t-butylalkane.
Substitution: The compound can participate in substitution reactions, particularly with electrophiles, to form substituted alkynes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), ozone (O3)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)
Substitution: Electrophiles such as halogens (Cl2, Br2)
Major Products Formed:
Oxidation: Diketones, carboxylic acids
Reduction: Di-t-butylalkane
Substitution: Substituted alkynes
Aplicaciones Científicas De Investigación
Di-t-butylacetylene finds applications in various scientific research fields:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the use of this compound derivatives in drug development and therapeutic applications.
Industry: this compound is utilized in the production of specialty chemicals, including high-performance materials and additives.
Mecanismo De Acción
The mechanism of action of di-t-butylacetylene involves its interaction with various molecular targets and pathways. For instance, in catalytic reactions, the compound can coordinate with metal catalysts, facilitating the formation of new chemical bonds. The presence of tert-butyl groups can influence the reactivity and selectivity of the compound in different reactions.
Comparación Con Compuestos Similares
Diethylacetylene: Similar structure but with ethyl groups instead of tert-butyl groups.
Diphenylacetylene: Contains phenyl groups attached to the acetylene unit.
Dimethylacetylene: Features methyl groups instead of tert-butyl groups.
Comparison: Di-t-butylacetylene is unique due to the steric hindrance provided by the tert-butyl groups, which can affect its reactivity and stability compared to other alkynes. This steric effect can lead to higher selectivity in certain reactions and make it a valuable compound in synthetic chemistry.
Propiedades
IUPAC Name |
2,2,5,5-tetramethylhex-3-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18/c1-9(2,3)7-8-10(4,5)6/h1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXVDWKZNFZMSOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C#CC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60169965 | |
| Record name | Di-t-butylacetylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60169965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17530-24-4 | |
| Record name | Di-t-butylacetylene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017530244 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Di-t-butylacetylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60169965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



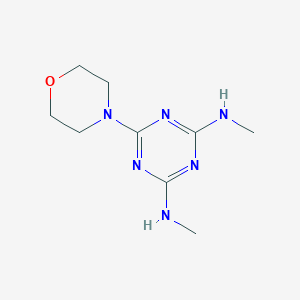
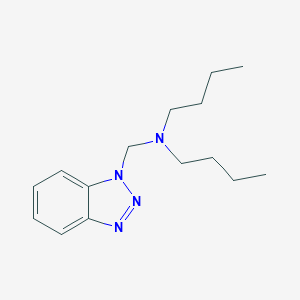

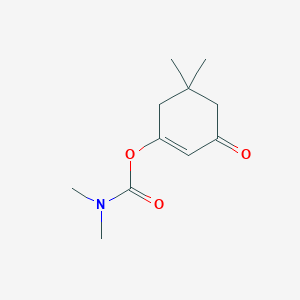
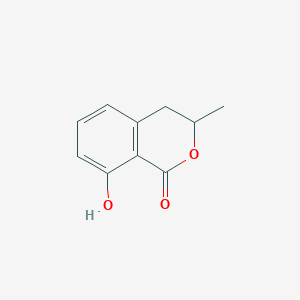
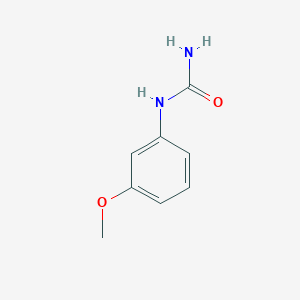
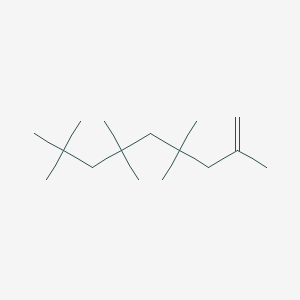
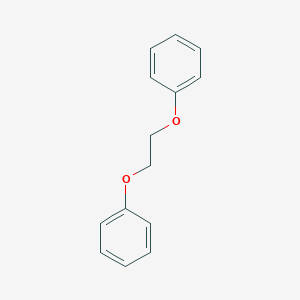
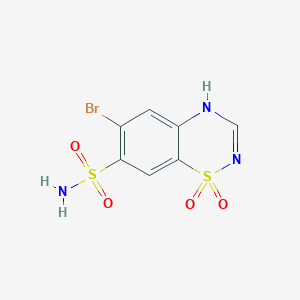
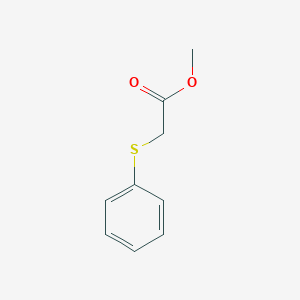
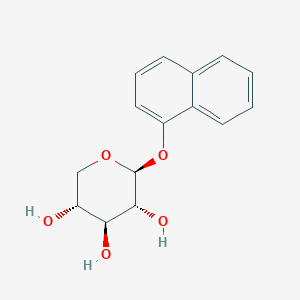
![Naphtho[8,1,2-hij]hexaphene](/img/structure/B93626.png)
